REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:8][CH:7]=[CH:6][N:5]=1)([O-])=O.[Cl-].[NH4+]>C(O)C.[Fe]>[F:14][C:11]([F:12])([F:13])[O:10][C:9]1[C:4]([NH2:1])=[N:5][CH:6]=[CH:7][CH:8]=1 |f:1.2|
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Name
|
|
Quantity
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370 mg
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NC=CC=C1OC(F)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
993 mg
|
Type
|
catalyst
|
Smiles
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[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling down the reaction mixture
|
Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
|
the solid was washed with ethyl acetate
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Type
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CONCENTRATION
|
Details
|
The mother liquid was concentrated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was used in next step directly without further purification (250 mg, 79%)
|
Name
|
|
Type
|
|
Smiles
|
FC(OC=1C(=NC=CC1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |